molecular formula C7H10F5NO3 B2540304 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid CAS No. 1955541-21-5

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid

Cat. No.: B2540304
CAS No.: 1955541-21-5
M. Wt: 251.153
InChI Key: PIYYOZZFJHSBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid is a chemical compound with the molecular formula C7H10F5NO3 and a molecular weight of 251.15 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethoxy group and an amine group, combined with trifluoroacetic acid. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclobutanone with difluoromethoxyamine under specific conditions to form the intermediate 3-(Difluoromethoxy)cyclobutan-1-amine. This intermediate is then reacted with trifluoroacetic acid to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid can be compared with other similar compounds, such as:

    3-(Methoxy)cyclobutan-1-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.

    3-(Difluoromethoxy)cyclobutan-1-amine: Without the trifluoroacetic acid component, it has different solubility and reactivity properties.

    Cyclobutan-1-amine: A simpler structure without the difluoromethoxy group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity patterns that are valuable in various research applications .

Properties

IUPAC Name

3-(difluoromethoxy)cyclobutan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)9-4-1-3(8)2-4;3-2(4,5)1(6)7/h3-5H,1-2,8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYYOZZFJHSBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-21-5
Record name 3-(difluoromethoxy)cyclobutan-1-amine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.